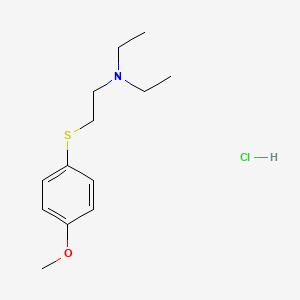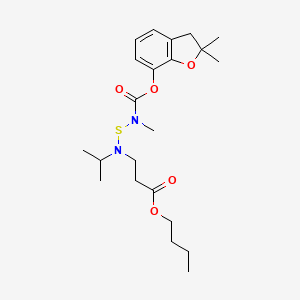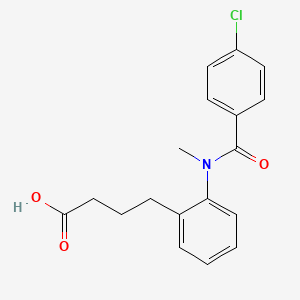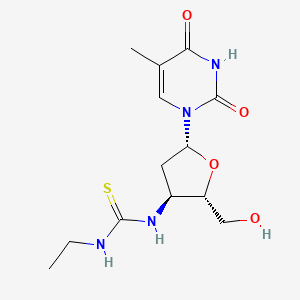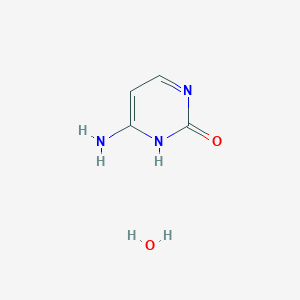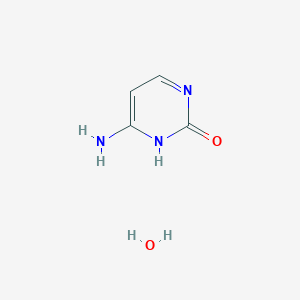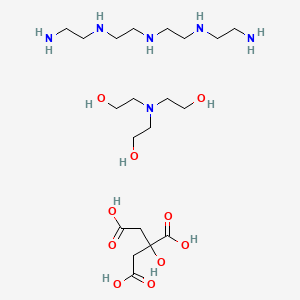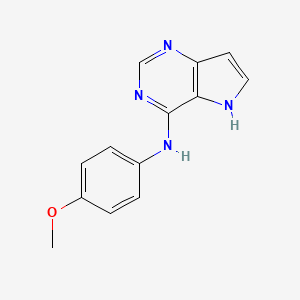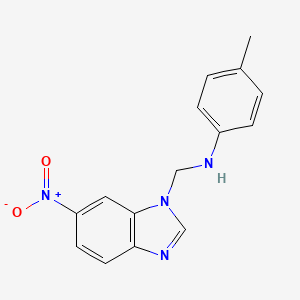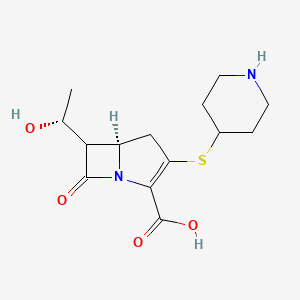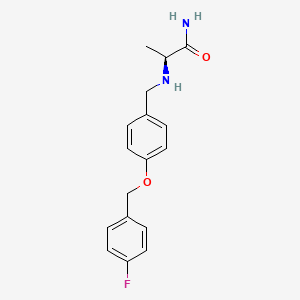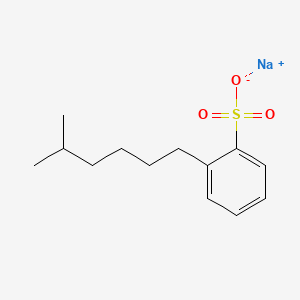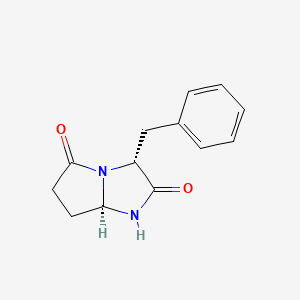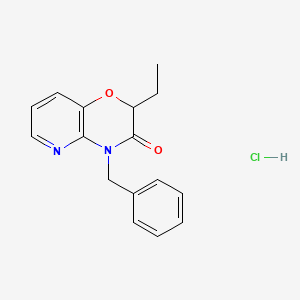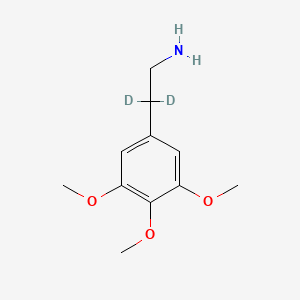
Beta-D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Glucan ist ein natürlich vorkommendes Polysaccharid, das aus Glukosemolekülen besteht, die durch β-glykosidische Bindungen miteinander verbunden sind. Es findet sich in den Zellwänden verschiedener Organismen, darunter Pilze, Hefen, Bakterien und Getreide wie Hafer und Gerste. This compound-Glucan ist bekannt für seine bioaktiven Eigenschaften und wurde ausgiebig auf seine gesundheitlichen Vorteile und Anwendungen in verschiedenen Bereichen untersucht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Beta-D-Glucan kann durch verschiedene Verfahren synthetisiert werden, darunter Heißwasserextraktion, alkalische Extraktion, saure Extraktion, enzymatische Extraktion, ultraschallgestützte Extraktion und Mikrowellenextraktion . Unter diesen gilt die ultraschallgestützte Extraktion als kostengünstig, schnell, einfach und effizient. Der Extraktionsprozess beinhaltet den Abbau der Zellwände des Ausgangsmaterials, um das this compound-Glucan freizusetzen, das dann durch Techniken wie Ionenaustauschchromatographie, Gelpermeationschromatographie und Affinitätschromatographie gereinigt wird.
Industrielle Produktionsverfahren
In industriellen Umgebungen wird this compound-Glucan typischerweise aus Quellen wie Hefe und Getreide hergestellt. Das Produktionsverfahren beinhaltet die Fermentation, bei der das Ausgangsmaterial unter kontrollierten Bedingungen kultiviert wird, um den Ertrag an this compound-Glucan zu maximieren. Das geerntete Material wird dann einer Extraktions- und Reinigungsprozessen unterzogen, um hochreines this compound-Glucan zu erhalten, das für verschiedene Anwendungen geeignet ist.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Beta-D-Glucan unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen können die Struktur und Eigenschaften von this compound-Glucan verändern und seine Löslichkeit und Bioaktivität verbessern.
Häufige Reagenzien und Bedingungen
Oxidation: this compound-Glucan kann mit Reagenzien wie Wasserstoffperoxid oder Natriumperiodat oxidiert werden. Diese Reaktion führt zur Einführung von Carboxylgruppen in das Molekül, wodurch seine Löslichkeit und Reaktivität erhöht wird.
Reduktion: Die Reduktion von this compound-Glucan kann mit Reduktionsmitteln wie Natriumborhydrid erreicht werden. Diese Reaktion wandelt Carbonylgruppen in Hydroxylgruppen um und verändert die Eigenschaften des Moleküls.
Substitution: Substitutionsreaktionen beinhalten den Ersatz bestimmter funktioneller Gruppen in this compound-Glucan durch andere Gruppen. Häufige Reagenzien für die Substitution sind Sulfonylchloride, Carboxymethylgruppen und Phosphorylierungsmittel.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen carboxyliertes this compound-Glucan, reduziertes this compound-Glucan und verschiedene substituierte Derivate. Diese modifizierten Formen von this compound-Glucan weisen eine verbesserte Löslichkeit, Bioaktivität und ein Potenzial für verschiedene Anwendungen auf.
Wissenschaftliche Forschungsanwendungen
This compound-Glucan hat aufgrund seiner bioaktiven Eigenschaften eine große Bandbreite an wissenschaftlichen Forschungsanwendungen. Einige der wichtigsten Anwendungen umfassen:
Chemie: this compound-Glucan wird als Stabilisator und Emulgator in chemischen Formulierungen verwendet. Seine Fähigkeit, Gele und Filme zu bilden, macht es wertvoll bei der Entwicklung neuer Materialien.
Biologie: In der biologischen Forschung wird this compound-Glucan auf seine immunmodulatorischen Wirkungen untersucht. Es kann Immunzellen wie Makrophagen und Neutrophile aktivieren und die Abwehrmechanismen des Körpers verbessern.
Medizin: this compound-Glucan wird in der Medizin wegen seiner potenziellen gesundheitlichen Vorteile eingesetzt, darunter die Senkung des Cholesterinspiegels, die Verbesserung der Darmgesundheit und die Stärkung des Immunsystems.
Industrie: In der Lebensmittelindustrie wird this compound-Glucan als Ballaststoff und funktionelle Zutat in verschiedenen Produkten verwendet. Es wird auch in Kosmetika für seine feuchtigkeitsspendenden und hautberuhigenden Eigenschaften eingesetzt.
Wirkmechanismus
This compound-Glucan entfaltet seine Wirkungen durch verschiedene Mechanismen. Es interagiert mit spezifischen Rezeptoren auf der Oberfläche von Immunzellen, wie z. B. Dectin-1 und Komplementrezeptor 3 (CR3). Diese Interaktion löst eine Kaskade von Signalwegen aus, die Immunantworten aktivieren, einschließlich der Produktion von Zytokinen und Chemokinen. This compound-Glucan erhöht auch die phagozytische Aktivität von Makrophagen und Neutrophilen und verbessert die Fähigkeit des Körpers, Krankheitserreger zu eliminieren .
Wissenschaftliche Forschungsanwendungen
Beta-D-glucan has a wide range of scientific research applications due to its bioactive properties. Some of the key applications include:
Chemistry: this compound-glucan is used as a stabilizer and emulsifier in chemical formulations. Its ability to form gels and films makes it valuable in the development of new materials.
Biology: In biological research, this compound-glucan is studied for its immunomodulatory effects. It can activate immune cells like macrophages and neutrophils, enhancing the body’s defense mechanisms.
Medicine: this compound-glucan is used in medicine for its potential health benefits, including lowering cholesterol levels, improving gut health, and boosting the immune system.
Industry: In the food industry, this compound-glucan is used as a dietary fiber and functional ingredient in various products. It is also utilized in cosmetics for its moisturizing and skin-soothing properties.
Wirkmechanismus
Beta-D-glucan exerts its effects through several mechanisms. It interacts with specific receptors on the surface of immune cells, such as dectin-1 and complement receptor 3 (CR3). This interaction triggers a cascade of signaling pathways that activate immune responses, including the production of cytokines and chemokines. This compound-glucan also enhances the phagocytic activity of macrophages and neutrophils, improving the body’s ability to eliminate pathogens .
Vergleich Mit ähnlichen Verbindungen
Beta-D-Glucan ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner spezifischen β-glykosidischen Verknüpfungen und bioaktiven Eigenschaften. Einige ähnliche Verbindungen umfassen:
Alpha-D-Glucan: Im Gegensatz zu this compound-Glucan hat Alpha-D-Glucan α-glykosidische Verknüpfungen, die zu unterschiedlichen strukturellen und funktionellen Eigenschaften führen.
Chitin: Chitin ist ein Polysaccharid, das im Exoskelett von Krebstieren und Insekten vorkommt. Es hat eine andere chemische Struktur und wird hauptsächlich zur Herstellung von Chitosan verwendet.
Cellulose: Cellulose ist ein Polysaccharid, das in den Zellwänden von Pflanzen vorkommt.
This compound-Glucan zeichnet sich durch seine immunmodulatorischen Wirkungen und seine vielfältigen Anwendungen in verschiedenen Bereichen aus.
Eigenschaften
CAS-Nummer |
1020518-89-1 |
|---|---|
Molekularformel |
C11H17NO3 |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
2,2-dideuterio-2-(3,4,5-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO3/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7H,4-5,12H2,1-3H3/i4D2 |
InChI-Schlüssel |
RHCSKNNOAZULRK-APZFVMQVSA-N |
Isomerische SMILES |
[2H]C([2H])(CN)C1=CC(=C(C(=C1)OC)OC)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


